molecular formula C15H16FN3O3S B2835729 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine CAS No. 2097921-31-6

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Cat. No. B2835729
CAS RN: 2097921-31-6
M. Wt: 337.37
InChI Key: YNRODZXBEADVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a thiadiazole ring and a benzoyl group. The synthesis of this compound is relatively simple, and it has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Antipsychotic Agents : A study by Raviña et al. (1999) involved the synthesis and evaluation of conformationally restricted butyrophenones as atypical antipsychotic agents. These compounds, structurally related to the specified chemical, showed potential due to their affinity for dopamine and serotonin receptors. The research underscores the significance of molecular structure in drug efficacy and side effect profiles (Raviña et al., 1999).

Anticancer Activity

  • Anti-Lung Cancer Activity : Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity. These compounds, through their structural attributes, demonstrated anticancer activity at low concentrations, suggesting the potential of fluoro-substituted compounds in therapeutic applications (Hammam et al., 2005).

Molecular Imaging

  • Serotonergic Neurotransmission : Plenevaux et al. (2000) discussed the development and application of [18F]p-MPPF, a 5-HT1A antagonist, for studying serotonergic neurotransmission with PET imaging. This research highlights the role of fluoro-substituted piperidine derivatives in advancing our understanding of neurological processes (Plenevaux et al., 2000).

Corrosion Inhibition

  • Quantum Chemical Studies : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, emphasizing the importance of quantum chemical calculations and molecular dynamics simulations in understanding the efficiency of inhibitors. This study showcases the application of piperidine derivatives in material science, particularly in corrosion protection (Kaya et al., 2016).

Antimicrobial Activity

  • Pyridine Derivatives : Patel et al. (2011) synthesized and assessed the antimicrobial activity of new pyridine derivatives, highlighting the relevance of piperidine-linked structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Patel et al., 2011).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)15(20)19-6-4-11(5-7-19)22-14-9-17-23-18-14/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRODZXBEADVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

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